1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolidinone derivative characterized by a 4-isobutoxy-3-methylbenzoyl moiety at position 4, a 4-ethylphenyl group at position 5, and a dimethylaminoethyl substituent at position 1. Pyrrolidinone derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, and receptor-targeting properties . Structurally, this compound belongs to a class of molecules where substituent variations significantly influence pharmacological and physicochemical profiles.
Properties
Molecular Formula |
C28H36N2O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-7-20-8-10-21(11-9-20)25-24(27(32)28(33)30(25)15-14-29(5)6)26(31)22-12-13-23(19(4)16-22)34-17-18(2)3/h8-13,16,18,25,31H,7,14-15,17H2,1-6H3/b26-24+ |
InChI Key |
YKRNJZZYZCASDL-SHHOIMCASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Coupling for Ring Formation
The 1,5-dihydro-2H-pyrrol-2-one scaffold is synthesized using a modified three-component reaction involving:
-
Methyl 3-(4-ethylphenyl)-2-oxopropanoate (β-keto ester)
-
2-(Dimethylamino)ethylamine
-
4-Isobutoxy-3-methylbenzaldehyde
-
Combine β-keto ester (1.0 equiv), aldehyde (1.2 equiv), and amine (1.5 equiv) in 1,4-dioxane.
-
Heat at 80°C for 12 hr under nitrogen.
-
Cool to RT, concentrate, and purify via column chromatography (EtOAc/hexane, 3:7).
Mechanism :
-
Imine formation between aldehyde and amine
-
Cyclocondensation with β-keto ester via nucleophilic attack
Friedel-Crafts Acylation
Reagents :
-
4-Isobutoxy-3-methylbenzoyl chloride (1.2 equiv)
-
Anhydrous AlCl₃ (1.5 equiv)
Procedure :
-
Dissolve pyrrolidone intermediate (1.0 equiv) in dry DCM.
-
Add AlCl₃ at 0°C, followed by dropwise addition of acyl chloride.
-
Stir at RT for 6 hr, quench with ice-water, extract with DCM.
Yield : 72% (¹H NMR-confirmed).
Nucleophilic Acyl Substitution
Alternative pathway using pre-formed benzoyl iodide:
-
React 4-isobutoxy-3-methylbenzoic acid with PCl₅ to form acid chloride.
-
Substitute with NaI in acetone to generate benzoyl iodide.
Advantage : Better regioselectivity for position 4.
Functionalization of the Pyrrolidone Core
Hydroxylation at Position 3
Method A: Epoxidation-Hydrolysis
-
Treat pyrrolidone with mCPBA (1.1 equiv) in DCM to form epoxide.
-
Hydrolyze using H₂O/THF (1:1) with Amberlyst-15 catalyst.
-
Use Mn(OAc)₃ in acetic acid under O₂ atmosphere.
-
Monitor by TLC until complete conversion.
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 68 | 98 |
| B | 82 | 99 |
Installation of the 2-(Dimethylamino)ethyl Side Chain
-
Combine pyrrolidone (1.0 equiv), formaldehyde (2.0 equiv), and dimethylamine hydrochloride (1.5 equiv) in EtOH.
-
Reflux for 8 hr, concentrate, and recrystallize from MeOH/Et₂O.
Key Parameters :
Purification and Analytical Validation
Chromatographic Techniques
-
Normal-phase HPLC : Zorbax Silica column, hexane/EtOAc gradient
-
Reverse-phase HPLC : C18 column, MeCN/H₂O + 0.1% TFA
Purity Metrics :
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 4.21 (s, 1H, OH)
-
δ 3.76 (q, J=6.8 Hz, 2H, NCH₂)
HRMS (ESI+) :
-
Calculated for C₃₂H₃₉N₂O₅ [M+H]⁺: 547.2909
-
Found: 547.2912.
Scale-Up Considerations and Process Optimization
Solvent Selection
| Step | Preferred Solvent | Alternative |
|---|---|---|
| Cyclocondensation | 1,4-Dioxane | THF |
| Acylation | DCM | Toluene |
| Crystallization | MeOH/Et₂O | EtOAc/Hexane |
Catalytic Improvements
-
Raney Nickel : Enhances hydrogenation efficiency in side-chain reduction
-
Phase-Transfer Catalysis : Reduces reaction time by 40% in alkylation steps
Challenges and Alternative Approaches
Challenge : Low regioselectivity in benzoylation.
Solution : Use directing groups (e.g., -OMe) temporarily at position 5.
Challenge : Epimerization during hydroxylation.
Mitigation : Conduct oxidation at -20°C with TEMPO radical inhibitor .
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluoromethyl in Compound 26) correlate with lower yields (21%), while simpler substituents (e.g., ethoxy in Compound 41) achieve higher yields (44%) .
- Melting Points : The 4-isobutoxy-3-methylbenzoyl group in the target compound may increase melting point compared to ethoxy (Compound 41: 128–130°C) due to enhanced crystallinity from isobutoxy’s branching .
Bioactivity Comparisons
Antifungal Activity
- Crude Extracts and Pyrrolidinones: Fusarium decemcellulare F25-derived pyrrolidinone derivatives (e.g., Compounds 13, 14, 17) exhibit antifungal activity against Colletotrichum musae with MIC values of 64–256 µg/mL .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl groups (e.g., Compound 26) may prioritize metabolic stability over antifungal efficacy, as seen in other fluorinated pharmaceuticals .
Antimicrobial Potential
- Pyrrolidinone derivatives, including those with dimethylaminoethyl side chains, demonstrate broad antimicrobial activity. For example, marine-derived 2-pyrrolidinone and phenol derivatives show efficacy against bacterial pathogens . The target compound’s dimethylaminoethyl group may similarly enhance solubility and target binding .
Biological Activity
The compound 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a member of a class of compounds that exhibit significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H30N2O4
- Molecular Weight : 430.52 g/mol
- CAS Number : 500269-76-1
Synthesis
The synthesis of this compound typically involves the reaction of dimethylaminoethyl derivatives with substituted phenyl and benzoyl groups. The synthesis pathway often includes several steps of condensation and cyclization to achieve the desired pyrrolone structure.
Antiparasitic Activity
Recent studies have evaluated the compound's effectiveness against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. The following table summarizes key findings regarding its antiparasitic activity:
Structure-Activity Relationships (SAR)
The biological evaluation has led to insights into the structure-activity relationships of this compound. Modifications at specific positions on the phenyl and pyrrolone rings have been shown to influence potency and selectivity against various targets. For example, the introduction of different alkyl substituents on the phenyl group significantly affects the compound's interaction with biological targets.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound is rapidly metabolized in human liver microsomes, with only 0.5% remaining after 60 minutes in the presence of NADPH, suggesting potential metabolic instability. In vitro studies also assessed toxicity against mammalian cell lines, indicating a need for careful evaluation in therapeutic contexts.
Key Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Aqueous solubility (pH 7.4) | 50.8 µM |
| Protein binding | High |
| CYP450 inhibition | Significant inhibition at CYP2C9 |
Case Studies
Several case studies have highlighted the potential applications of this compound in treating parasitic infections:
- Study on Malaria Treatment : A recent study demonstrated that derivatives of this compound showed promising results against chloroquine-resistant strains of P. falciparum, highlighting its potential as a lead compound for new antimalarial drugs .
- Toxoplasmosis Research : Another investigation focused on its efficacy against T. gondii, revealing moderate activity that warrants further exploration for therapeutic development .
- Leishmaniasis Trials : Compounds based on this structure were tested for their effects on L. donovani, showing significant promise in preclinical models .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Adjust equivalents of aldehydes (e.g., 4-ethylbenzaldehyde) and amines (e.g., 2-(dimethylamino)ethylamine) to balance stoichiometry and minimize side reactions. For example, shows that reducing reaction time to 3 hours improved yields (62%) compared to longer durations .
- Purification : Use sequential washing with Et₂O and MeOH to remove unreacted precursors, as demonstrated in for structurally similar pyrrolones .
- Characterization : Confirm purity via melting point analysis (e.g., 263–265°C in ) and high-resolution mass spectrometry (HRMS) to validate molecular ions .
Q. How can researchers identify and characterize the functional groups in this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze δ ~5–6 ppm (pyrrolone protons) and δ ~1–3 ppm (isobutoxy and ethyl groups) for structural confirmation (see for analogous compounds) .
- IR : Detect hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches, as in .
- X-ray Crystallography : Resolve the 3D arrangement of the benzoyl and dimethylaminoethyl groups, though crystallization may require slow evaporation from ethanol or DMSO .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- HRMS : Validate the molecular formula (e.g., C₃₂H₄₁N₂O₅) with <2 ppm error .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Match calculated and observed C, H, N percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-isobutoxy-3-methylbenzoyl group (e.g., replace isobutoxy with ethoxy or methoxy) and test activity in enzyme inhibition assays (e.g., kinase targets) .
- Bioassays : Use cell-based assays (e.g., IC₅₀ determination) to correlate substituent hydrophobicity with membrane permeability, as seen in for related pyrrolones .
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Model interactions between the dimethylaminoethyl group and charged residues in target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina .
- MD Simulations : Simulate stability of the 3-hydroxy-4-benzoyl moiety in aqueous environments to predict solubility and aggregation tendencies .
Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress Testing : Incubate the compound at pH 2–12 and 40–80°C for 24–72 hours, then monitor degradation via LC-MS ( notes sensitivity to moisture and heat) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots to identify optimal storage conditions .
Q. What experimental approaches address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Validate assay protocols (e.g., ATPase inhibition in ) using positive controls and blinded replicates .
- Structural Confirmation : Re-analyze batches via NMR to rule out batch-to-batch variability in substituent orientation (e.g., cis/trans isomerism in the pyrrolone ring) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Perform gradient solubility tests in DMSO, EtOH, and hexane. notes that chlorophenyl and benzoyl groups enhance solubility in DMSO but reduce it in hexane .
- Hansen Parameters : Calculate solubility parameters (δD, δP, δH) to predict miscibility with solvents like acetonitrile or THF .
Methodological Tables
| Parameter | Optimal Conditions | Evidence Source |
|---|---|---|
| Reaction Time | 3 hours (yield: 62%) | |
| Purification Solvents | Et₂O → MeOH sequential wash | |
| HRMS Accuracy | <2 ppm error | |
| Degradation Half-Life | t₁/₂ = 48 hours (pH 7, 25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
